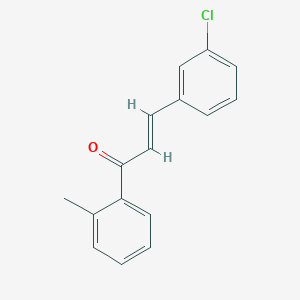
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly known as MCPP, is an organic compound belonging to the class of propenones. It is a colorless liquid with a faint odor and is insoluble in water. MCPP is used in various scientific research applications, such as biochemical and physiological studies.
Mécanisme D'action
MCPP is believed to act as a serotonin receptor agonist, meaning that it binds to the serotonin receptor and activates it, resulting in various physiological effects. It is also believed to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for breaking down serotonin in the brain. This action may lead to increased levels of serotonin in the brain, which can result in various physiological effects.
Biochemical and Physiological Effects
MCPP has been shown to have various biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can result in increased alertness, improved mood, and improved cognitive performance. It has also been shown to increase levels of dopamine in the brain, which can lead to increased motivation and improved concentration. In addition, MCPP has been found to reduce levels of cortisol, which is a hormone that is associated with stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
MCPP has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. For example, MCPP has a low solubility in water, which can make it difficult to use in certain experiments. In addition, it has a strong odor, which can be unpleasant for researchers.
Orientations Futures
There are several potential future directions for research on MCPP. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could include further studies on the effects of MCPP on serotonin and dopamine levels in the brain, as well as its effects on other hormones and neurotransmitters. Another potential direction is to explore the potential therapeutic uses of MCPP. This could include studying its effects on various mental health disorders, such as depression and anxiety. Additionally, further research could be done to explore the potential applications of MCPP in drug development. This could include studying its potential use as an anti-depressant or anti-anxiety drug.
Méthodes De Synthèse
MCPP can be synthesized from the reaction of 2-methylphenol and 3-chloro-1-phenyl-1-propene. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, in an organic solvent, such as tetrahydrofuran (THF). The reaction is carried out at room temperature and the product is purified by distillation.
Applications De Recherche Scientifique
MCPP has been used in various scientific research applications, such as studying its biochemical and physiological effects. It has also been used as a tool to study the mechanism of action of various drugs, such as serotonin.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIELOQCHMQUQEU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


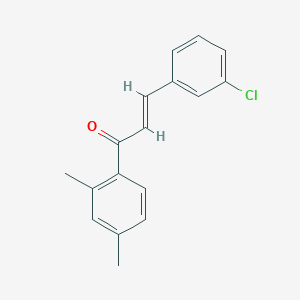
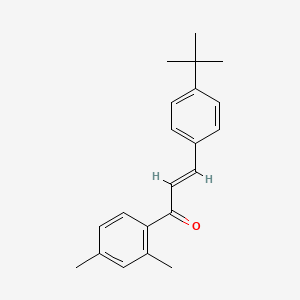
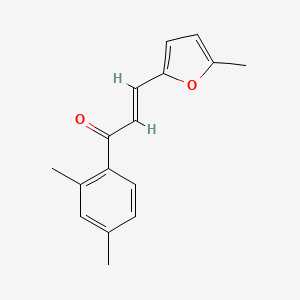
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

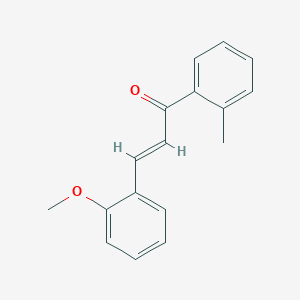

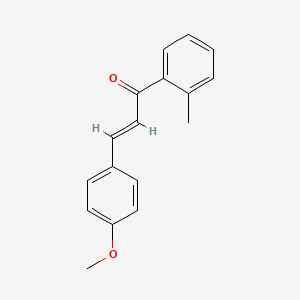

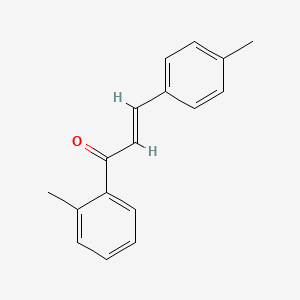
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)
![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
